What is Azilsartan-d4 and its chemical structure
What is Azilsartan-d4 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azilsartan-d4, a deuterium-labeled isotopologue of the angiotensin II receptor blocker, Azilsartan. This document details its chemical structure, its primary application as an internal standard in bioanalytical methods, and provides exemplary experimental protocols for its use.
Core Concepts: Introduction to Azilsartan-d4
Azilsartan is a potent, selective angiotensin II type 1 (AT1) receptor antagonist used in the treatment of hypertension.[1][2] Azilsartan-d4 is a stable isotope-labeled version of Azilsartan, where four hydrogen atoms on the para-phenylene ring have been replaced with deuterium. This isotopic substitution results in an increase in molecular weight with minimal impact on the chemical properties of the molecule.
The primary and critical role of Azilsartan-d4 is as an internal standard in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, leading to highly accurate and precise quantification of the unlabeled drug in complex biological matrices like plasma.
Chemical Structure:
The chemical structure of Azilsartan-d4 is as follows:
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IUPAC Name: 2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid[1]
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Molecular Weight: 460.5 g/mol [3]
Quantitative Data Summary
The following tables summarize key quantitative data for Azilsartan-d4 and its unlabeled counterpart, Azilsartan. This information is crucial for the development and validation of analytical methods.
Table 1: Physicochemical Properties
| Property | Azilsartan | Azilsartan-d4 | Reference(s) |
| CAS Number | 147403-03-0 | 1794817-45-0 | [3][5] |
| Molecular Formula | C₂₅H₂₀N₄O₅ | C₂₅H₁₆D₄N₄O₅ | [3][4][5] |
| Molecular Weight | 456.45 g/mol | 460.5 g/mol | [3][5] |
| Appearance | White to off-white solid | Off-white solid | [5][6] |
| Purity | >98% | >90% | [3][6] |
Table 2: Mass Spectrometry Parameters for Bioanalysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference(s) |
| Azilsartan | 457.95 | 279.15 | ESI+ | [7] |
| Azilsartan-d4 | 461.9 (calculated) | 279.15 | ESI+ | [7] |
Note: The precursor ion for Azilsartan-d4 is calculated based on the addition of four deuterium atoms to the molecular weight of Azilsartan. The product ion is expected to be the same as the unlabeled compound as the fragmentation is unlikely to occur on the deuterated ring.
Table 3: Exemplary Pharmacokinetic Parameters of Azilsartan in Humans (Oral Administration)
| Parameter | Value | Reference(s) |
| Tmax (median) | 3.0 - 4.0 hours | [8] |
| Cmax (mean) | 831.3 - 888.3 ng/mL | [8] |
| AUC(0–24) (mean) | 6350.3 - 6871.7 ng·h/mL | [8] |
| Elimination Half-life (t½) | ~11 hours |
Experimental Protocols
The following section details a representative experimental protocol for the quantification of Azilsartan in human plasma using Azilsartan-d4 as an internal standard, based on published LC-MS/MS methods.
Preparation of Stock and Working Solutions
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Azilsartan Stock Solution (1 mg/mL): Accurately weigh 10 mg of Azilsartan reference standard and dissolve in 10 mL of methanol.
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Azilsartan-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Azilsartan-d4 and dissolve in 1 mL of methanol.
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Working Solutions: Prepare serial dilutions of the Azilsartan stock solution in a mixture of methanol and water (1:1 v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of Azilsartan-d4 by diluting the IS stock solution in the same diluent.
Sample Preparation (Protein Precipitation)
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To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the Azilsartan-d4 working solution and vortex briefly.
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Add 300 µL of acetonitrile to precipitate the plasma proteins.
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Vortex the mixture for 1 minute.
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Centrifuge the samples at 10,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
Table 4: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with 90% A, decrease to 10% A over 3 minutes, hold for 1 minute, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | API 4000 or equivalent triple quadrupole |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| MRM Transitions | Azilsartan: 457.95 → 279.15; Azilsartan-d4: 461.9 → 279.15 |
| Dwell Time | 100 ms |
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of Azilsartan-d4.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. sussex-research.com [sussex-research.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. documents.tocris.com [documents.tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of a Single Dose of Azilsartan in Pediatric Patients: A Phase 3, Open-Label, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
